molecular formula C15H9Cl2N3O2 B2686867 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-25-8

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2686867
CAS No.: 865249-25-8
M. Wt: 334.16
InChI Key: MRKMEJRNNRONJR-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Scientific Research Applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structural feature imparts distinct electronic properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMEJRNNRONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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